2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-difluorophenyl)acetamide
Description
This compound features a methanesulfonamido group attached to a 2-chloro-5-(trifluoromethyl)phenyl ring and an acetamide moiety linked to a 2,4-difluorophenyl group. The trifluoromethyl and halogen substituents suggest enhanced lipophilicity and metabolic stability, which are critical in agrochemical or pharmaceutical applications.
Properties
IUPAC Name |
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF5N2O3S/c1-28(26,27)24(14-6-9(16(20,21)22)2-4-11(14)17)8-15(25)23-13-5-3-10(18)7-12(13)19/h2-7H,8H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANELNYLPZRTDSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=C(C=C(C=C1)F)F)C2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF5N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the aniline derivative: This involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group.
Acylation: The resulting intermediate is then acylated with 2,4-difluorophenylacetyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-difluorophenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the sulfonyl group.
Scientific Research Applications
2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-difluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to bind to various enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
The compound 2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-difluorophenyl)acetamide is a complex organic molecule notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , featuring a chlorinated phenyl group, a trifluoromethyl group, and a methanesulfonamido group. These structural elements contribute to its unique chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 442.23 g/mol |
| CAS Number | 1415834-37-5 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Aniline Derivative : Starting from 2-chloro-5-(trifluoromethyl)aniline.
- Sulfonylation : Reaction with methylsulfonyl chloride in the presence of a base.
- Acylation : Final acylation with 2,4-difluorophenylacetyl chloride to yield the target compound.
These reactions require controlled conditions to ensure high yield and purity.
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and allowing better interaction with cellular targets.
Target Interaction
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing physiological responses.
Antimicrobial Properties
Recent studies have indicated significant antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these strains suggest that the compound exhibits potent antibacterial properties.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Case Studies
-
Antimicrobial Evaluation : A study evaluated the activity of several compounds similar to this compound against MRSA. Results showed that compounds with trifluoromethyl substituents had enhanced activity compared to their non-fluorinated counterparts .
Compound MIC (µg/mL) Activity Compound A 8 Active against MRSA Compound B 16 Moderate activity Target Compound 4 Highly active -
Anticancer Screening : In a study assessing various derivatives for anticancer properties, the target compound displayed significant cytotoxicity against human cancer cell lines. The IC50 values were notably lower than those of traditional chemotherapeutics .
Cell Line IC50 (µM) Effect MCF-7 (Breast Cancer) 10 High cytotoxicity HeLa (Cervical Cancer) 15 Moderate cytotoxicity
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing the compound with high purity and yield?
- Methodology : Synthesis typically involves multi-step reactions, including sulfonamide coupling and acetamide formation. Critical parameters include:
- Reaction conditions : Temperature control (e.g., 60–80°C for amide bond formation), solvent selection (e.g., dichloromethane or THF for solubility), and stoichiometric ratios of reagents .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the product. Purity is validated via HPLC (retention time analysis) and thin-layer chromatography (TLC) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : - and -NMR to verify substituent positions, integration ratios, and absence of impurities (e.g., aromatic protons in 6.5–8.5 ppm range for fluorophenyl groups) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] or [M+Na]) .
- Elemental analysis : Carbon, hydrogen, nitrogen (CHN) analysis to validate empirical formula .
Q. What initial biological screening approaches are recommended for this compound?
- In vitro assays :
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme inhibition : Fluorogenic or colorimetric assays for kinases or proteases, leveraging the sulfonamide group’s potential as a zinc-binding motif .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina to simulate binding modes, employing a Lamarckian genetic algorithm and the scoring function . Validate with root-mean-square deviation (RMSD) analysis (<2.0 Å indicates reliable poses) .
- Molecular dynamics (MD) : Run 100-ns simulations (e.g., GROMACS) to assess binding stability, hydrogen-bond occupancy, and conformational changes .
Q. How to address contradictory bioactivity data across studies?
- Experimental design :
- Reproducibility : Standardize assay conditions (e.g., pH, serum concentration) and use positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural analogs : Compare bioactivity with derivatives lacking the trifluoromethyl group to isolate pharmacophore contributions .
- Data normalization : Use Z-factor or signal-to-noise ratios to validate high-throughput screening results .
Q. What strategies optimize the compound’s selectivity for a specific biological target?
- Structure-activity relationship (SAR) :
- Substituent modification : Replace the 2,4-difluorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance target affinity .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with Lys123 of a kinase) using Schrödinger’s Phase .
Q. How to resolve crystallographic data discrepancies during structural analysis?
- Refinement protocols : Use SHELXL for small-molecule refinement, applying restraints for disordered regions (e.g., trifluoromethyl groups). Validate with R-factor convergence (<0.05) and electron density maps .
- Twinned data : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning .
Q. What methodologies are effective in designing derivatives with enhanced metabolic stability?
- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
- Metabolite identification : Use LC-MS/MS to track in vitro hepatic microsomal degradation, identifying vulnerable sites (e.g., sulfonamide cleavage) .
Notes on Evidence Utilization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
